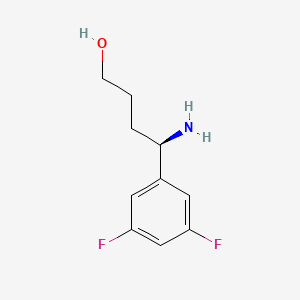
(R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol is a chiral compound with a specific stereochemistry at the fourth carbon atom. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and ®-4-amino-1-butanol.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of (4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol may involve optimized reaction conditions, including:
Catalysts: Use of efficient catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal conditions for the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-(3,5-difluorophenyl)butan-2-one.
Reduction: Formation of various amine derivatives depending on the reducing agent used.
Substitution: Formation of N-substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Act as an inhibitor or activator of enzymes involved in metabolic pathways.
Modulate Receptors: Interact with receptors to influence cellular signaling processes.
Alter Gene Expression: Affect the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol: The enantiomer of the compound with different stereochemistry.
4-Amino-4-(3,5-difluorophenyl)butanoic acid: A structurally similar compound with a carboxylic acid group instead of a hydroxyl group.
4-Amino-4-(3,5-difluorophenyl)butan-2-ol: A compound with a hydroxyl group at a different position.
Uniqueness
(4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H13F2NO |
|---|---|
Molekulargewicht |
201.21 g/mol |
IUPAC-Name |
(4R)-4-amino-4-(3,5-difluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H13F2NO/c11-8-4-7(5-9(12)6-8)10(13)2-1-3-14/h4-6,10,14H,1-3,13H2/t10-/m1/s1 |
InChI-Schlüssel |
RRFWRUGQUYFUBQ-SNVBAGLBSA-N |
Isomerische SMILES |
C1=C(C=C(C=C1F)F)[C@@H](CCCO)N |
Kanonische SMILES |
C1=C(C=C(C=C1F)F)C(CCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one](/img/structure/B14022185.png)
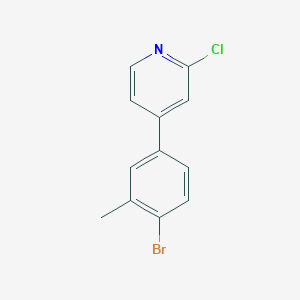
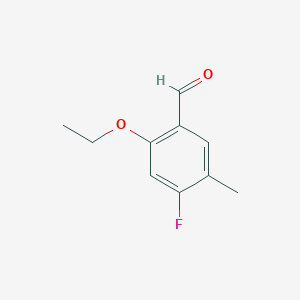
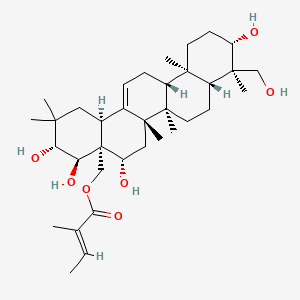
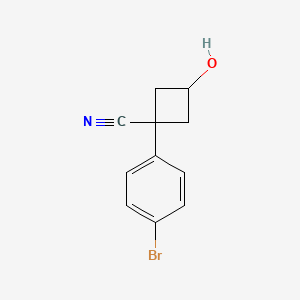
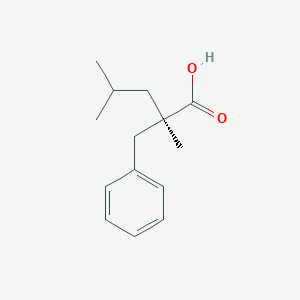
![1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14022215.png)
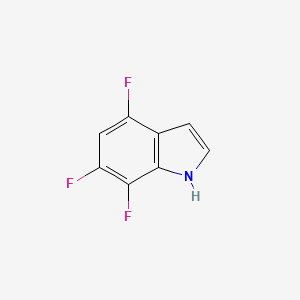
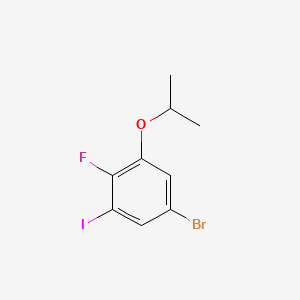
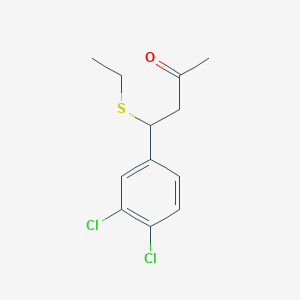
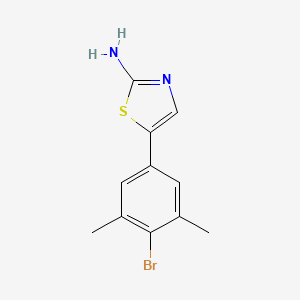
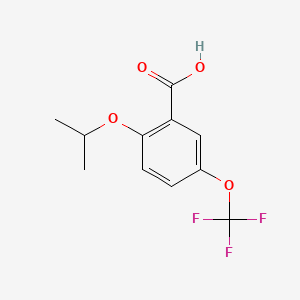

![1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea](/img/structure/B14022258.png)
